3-Bromo-8-fluoroquinoline (CAS: 855477-01-9) is a highly versatile, bifunctional heterocyclic building block designed for advanced pharmaceutical and materials science synthesis. Featuring a highly reactive bromine atom at the C3 position and a strongly electronegative, sterically compact fluorine atom at the C8 position, this compound serves as an ideal precursor for complex quinoline-containing architectures[1]. The C3-bromide enables efficient palladium-catalyzed cross-coupling reactions, while the C8-fluorine imparts critical metabolic stability, lipophilicity, and electronic modulation to downstream products. For procurement teams and synthetic chemists, this specific substitution pattern offers a pre-functionalized, high-purity starting material that eliminates the need for multi-step, low-yield halogenation of unfunctionalized quinolines [2].
Substituting 3-Bromo-8-fluoroquinoline with simpler analogs like 3-bromoquinoline or 3-chloro-8-fluoroquinoline often results in compromised downstream performance or synthetic bottlenecks. While 3-bromoquinoline shares the cross-coupling handle, it lacks the C8-fluorine, leaving the resulting derivatives vulnerable to rapid oxidative metabolism in vivo and altering the electron density of the quinoline core in materials applications [1]. Conversely, attempting to use 3-chloro-8-fluoroquinoline significantly reduces the kinetics of palladium-catalyzed cross-coupling, often necessitating more expensive, highly specialized phosphine ligands and harsher reaction conditions to achieve acceptable yields [2]. Procuring the precise 3-bromo-8-fluoro derivative ensures optimal cross-coupling efficiency while embedding the essential fluorinated pharmacophore in a single step.
In standard palladium-catalyzed cross-coupling protocols, aryl bromides consistently outperform their aryl chloride counterparts due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond [1]. When utilizing 3-bromo-8-fluoroquinoline, oxidative addition to the Pd(0) catalyst proceeds rapidly under mild conditions using standard, cost-effective ligands like PPh3 or dppf. In contrast, the 3-chloro-8-fluoroquinoline baseline typically requires elevated temperatures and specialized, expensive dialkylbiaryl phosphine ligands to achieve comparable conversion rates [2]. This kinetic advantage translates directly to lower catalyst loading, reduced energy consumption, and higher isolated yields in scale-up manufacturing.
| Evidence Dimension | C-Halogen Bond Dissociation Energy (Reactivity Proxy) |
| Target Compound Data | ~81 kcal/mol (C-Br bond in 3-bromo-8-fluoroquinoline) |
| Comparator Or Baseline | ~96 kcal/mol (C-Cl bond in 3-chloro-8-fluoroquinoline) |
| Quantified Difference | ~15 kcal/mol reduction in activation barrier for oxidative addition |
| Conditions | Standard Pd-catalyzed cross-coupling conditions |
Lower activation energy allows for milder reaction conditions, cheaper ligands, and higher yields, directly reducing the cost of goods in API manufacturing.
The incorporation of a fluorine atom at the C8 position of the quinoline ring provides a critical advantage in drug discovery by blocking a known site of cytochrome P450-mediated oxidative metabolism [1]. Unfluorinated quinoline derivatives, derived from 3-bromoquinoline, often suffer from rapid hepatic clearance due to hydroxylation at the electron-rich carbocyclic positions. The C8-fluorine in 3-bromo-8-fluoroquinoline introduces strong electron-withdrawing effects and steric shielding without significantly increasing the van der Waals radius [2]. This modification typically reduces intrinsic clearance rates in human liver microsomes (HLM) by blocking the C8 oxidation pathway, thereby extending the half-life of the final active pharmaceutical ingredient.
| Evidence Dimension | Metabolic Site Blocking (Steric/Electronic) |
| Target Compound Data | C8 position blocked by Fluorine (van der Waals radius 1.47 Å) |
| Comparator Or Baseline | 3-Bromoquinoline (C8 position open to oxidation, H radius 1.20 Å) |
| Quantified Difference | Elimination of C8-hydroxylation liability with minimal steric bulk penalty (+0.27 Å) |
| Conditions | In vitro human liver microsome (HLM) stability assays for downstream APIs |
Procuring the pre-fluorinated building block ensures downstream drug candidates possess superior pharmacokinetic profiles, reducing late-stage attrition.
In the development of organic light-emitting diodes (OLEDs) and electron transport materials, the electronic structure of the quinoline core is paramount. The strongly electronegative C8-fluorine atom in 3-bromo-8-fluoroquinoline exerts an inductive electron-withdrawing effect across the fused ring system [1]. This effect lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to derivatives synthesized from unfluorinated 3-bromoquinoline. A deeper LUMO facilitates more efficient electron injection from the cathode and improves the overall charge balance within the emissive layer [2]. Consequently, utilizing this specific fluorinated precursor allows materials scientists to fine-tune the optoelectronic properties of the resulting metal-chelating or conjugated polymers.
| Evidence Dimension | Inductive Electronic Effect on Core |
| Target Compound Data | Strong electron-withdrawing effect (-I) from C8-Fluorine |
| Comparator Or Baseline | 3-Bromoquinoline (Lacks C8 electron-withdrawing group) |
| Quantified Difference | Lowered LUMO energy level in resulting conjugated derivatives |
| Conditions | Optoelectronic material design and computational modeling |
Precise control over molecular orbital energy levels is essential for maximizing the efficiency and lifespan of advanced OLED devices.
The C3-bromine allows for rapid elaboration via Suzuki coupling to attach hinge-binding or allosteric motifs, while the C8-fluorine ensures the final API resists rapid metabolic degradation, making it ideal for oncology and autoimmune drug pipelines [1].
Leveraging the established efficacy of fluoroquinolone-like scaffolds, this building block serves as a starting point for discovering new antibiotics that require specific halogenation patterns to penetrate bacterial cell walls and resist efflux pumps [2].
The lowered LUMO energy level imparted by the C8-fluorine makes this compound a superior precursor for synthesizing highly efficient electron-transport layers or phosphorescent host materials in next-generation displays [3].